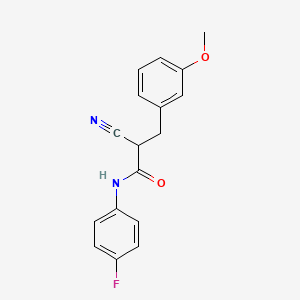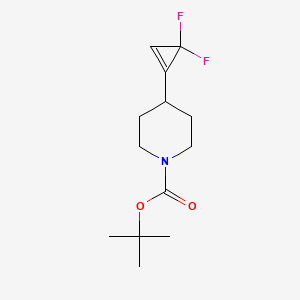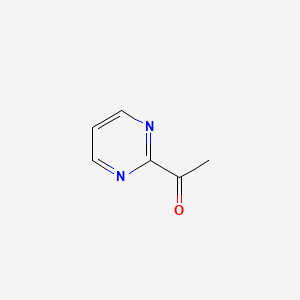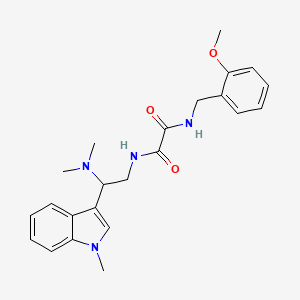![molecular formula C12H19NO4 B2898157 2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid CAS No. 2172461-16-2](/img/structure/B2898157.png)
2-[3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutylidene]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 2-((tert-butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetic acid, is a chemical compound with the molecular formula C11H19NO5 . It is used in various chemical reactions and has a molecular weight of 241.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-9-4-8(5-9)6-10(14)15/h6,9H,4-5,7H2,1-3H3, (H,13,16) (H,14,15) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the Boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This could potentially be a step in reactions involving this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 241.29 . It is stored at a temperature of 4 degrees Celsius . The compound is in powder form .Aplicaciones Científicas De Investigación
Peptide Synthesis
This compound is utilized in the synthesis of dipeptides, serving as a building block in the creation of peptide chains. The tert-butoxycarbonyl (Boc) group is particularly useful as it protects the amino group during the synthesis process, allowing for specific reactions to occur without interference .
Medicinal Chemistry
In medicinal chemistry, the Boc-protected amino acids derived from this compound are used to synthesize dipeptides that can serve as intermediates in drug development. These intermediates are crucial for creating a wide range of pharmaceuticals, including those with antimicrobial and antifungal properties .
Agricultural Science
The Boc-protected derivatives of this compound find applications in agricultural science, particularly in the synthesis of biologically active compounds such as fungicides, herbicides, and insecticides. These compounds help protect crops from various diseases and pests .
Biotechnology
In biotechnology, this compound’s derivatives are used as reactants and reaction media in organic synthesis. Their protected nature allows for controlled reactions, which is essential for the precise development of biotechnological products .
Material Science
The compound’s derivatives are also significant in material science, where they are used in the development of novel ionic liquids. These ionic liquids have potential applications in various fields, including electronics and catalysis .
Environmental Science
In environmental science, the compound is used in the synthesis of compounds that can potentially aid in pollution control and environmental remediation. Its derivatives can be involved in processes that neutralize harmful substances or facilitate their breakdown .
Analytical Chemistry
Analytical chemistry benefits from the use of this compound in the synthesis of chiral compounds, which are important for the development of analytical reagents and methods. These chiral compounds can be used to detect and quantify enantiomers in various samples .
Ionic Liquid Research
Lastly, the compound is used in the research and development of amino acid-based ionic liquids. These specialized ionic liquids have unique properties that make them suitable for use as solvents and catalysts in chemical reactions .
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
The Boc group is a common protecting group used in organic synthesis, particularly in the protection of amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Propiedades
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutylidene]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-9-4-8(5-9)6-10(14)15/h6,9H,4-5,7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXAVNGTBLDIEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=CC(=O)O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(((tert-Butoxycarbonyl)amino)methyl)cyclobutylidene)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2898074.png)
![methyl 6-benzyl-2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2898075.png)
![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2898076.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B2898082.png)

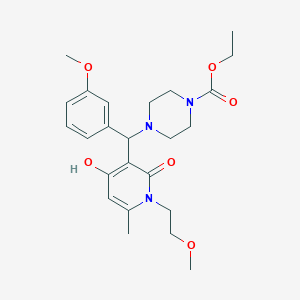
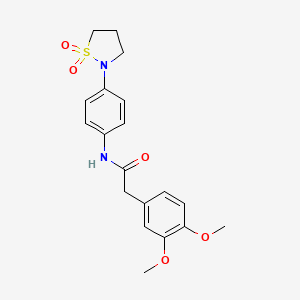
![3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)
